molecular formula C16H15Cl2N3O3S B4191682 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide

1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide

Cat. No. B4191682
M. Wt: 400.3 g/mol
InChI Key: UBAZERFGPLEHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide, commonly known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion and reduce blood glucose levels.

Mechanism of Action

1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide), which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes. In addition, they have been shown to have a low risk of hypoglycemia and are generally well-tolerated by patients. Some studies have also suggested that 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors may have beneficial effects on cardiovascular function and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors in lab experiments is their specificity for the 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide enzyme, which allows for precise control over the inhibition of this target. Additionally, 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been extensively studied and are well-characterized, which facilitates their use in experimental settings. However, one limitation of using 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors in lab experiments is their potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors. One area of interest is the development of more potent and selective 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors, which may improve their efficacy and reduce the risk of off-target effects. Another area of interest is the investigation of the long-term effects of 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors on cardiovascular function and other physiological processes. Finally, there is ongoing research into the use of 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors in combination with other drugs for the treatment of type 2 diabetes and other conditions.

Scientific Research Applications

1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been extensively studied for their potential use in the treatment of type 2 diabetes. Numerous clinical trials have demonstrated their efficacy in improving glycemic control and reducing HbA1c levels. In addition, 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been shown to have a low risk of hypoglycemia and are generally well-tolerated by patients.

properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-N-pyridin-3-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3S/c17-13-6-5-12(9-14(13)18)25(23,24)21-8-2-4-15(21)16(22)20-11-3-1-7-19-10-11/h1,3,5-7,9-10,15H,2,4,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAZERFGPLEHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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